molecular formula C7H7BrFN B1524264 2-Bromo-5-fluoro-N-methylaniline CAS No. 1200114-00-6

2-Bromo-5-fluoro-N-methylaniline

Cat. No.: B1524264
CAS No.: 1200114-00-6
M. Wt: 204.04 g/mol
InChI Key: ANLGAUIUSSHNAX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7BrFN. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fifth position on a phenyl ring, with a methylamine group attached to the phenyl ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

2-bromo-5-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLGAUIUSSHNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-fluoroaniline.

    Reaction with Formaldehyde: The aniline derivative is reacted with formaldehyde in the presence of a reducing agent such as sodium borohydride to form the corresponding methylamine derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include substituted phenylamines or phenyl ethers.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-5-fluoro-N-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes and labeling agents.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-methylaniline depends on its application:

    In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinases involved in cancer cell proliferation.

    In Material Science: It can interact with other molecules to form stable complexes, enhancing the properties of materials such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoroaniline: Similar structure but lacks the methylamine group.

    2-Bromo-5-fluorobenzylamine: Similar structure with a benzylamine group instead of a methylamine group.

    2-Bromo-5-fluoroacetophenone: Contains a carbonyl group instead of an amine group.

Uniqueness

2-Bromo-5-fluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic properties. The methylamine group enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-5-fluoro-N-methylaniline is an organic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C7H7BrFN
  • Molecular Weight : Approximately 202.04 g/mol
  • Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the aniline ring, alongside a methyl group attached to the nitrogen atom.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested for their cytotoxic effects against MCF-7 breast cancer cells, demonstrating significant inhibitory concentrations (IC50) .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It interacts with various biological targets, which may suggest applications in therapeutic settings aimed at modulating enzyme activity .

Case Studies

  • Anticancer Activity
    • A study conducted on various derivatives of aniline compounds, including this compound, reported IC50 values ranging from 25 to 45 µM against different cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation pathways .
  • Enzyme Interaction Studies
    • Another research effort focused on the binding affinity of this compound to specific enzymes associated with cancer progression. The compound demonstrated a significant ability to inhibit target enzymes, suggesting its potential role in cancer therapeutics .

Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells (IC50 ~25 µM)
Enzyme InhibitionInhibits specific enzymes related to tumor growth
CytotoxicityEffective against various cancer cell lines

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with cellular components:

  • Apoptosis Induction : The compound activates apoptotic pathways by influencing mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol.
  • Enzyme Modulation : Its halogen substituents confer unique electronic properties that enhance binding affinity to specific active sites on target enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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